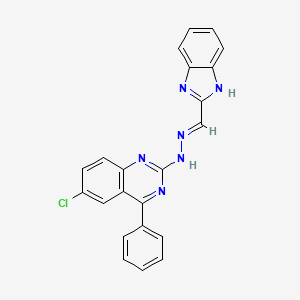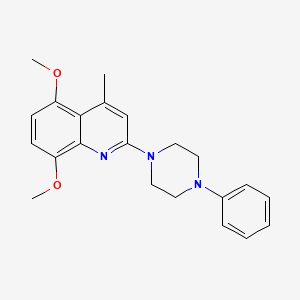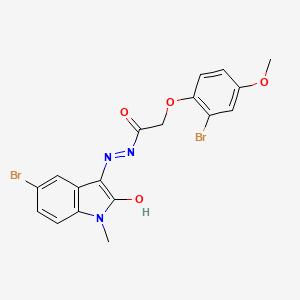![molecular formula C17H17N5O B5985801 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one, also known as ADP, is a synthetic compound that has been extensively studied for its various biological properties. It is a member of the triazine family of compounds and has been found to have a wide range of applications in scientific research.
Wirkmechanismus
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate and thereby inhibits downstream signaling pathways. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit other protein kinases such as glycogen synthase kinase 3 (GSK-3) and polo-like kinase 1 (Plk1).
Biochemical and Physiological Effects:
The inhibition of CDK activity by 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in lab experiments is its high specificity for CDKs. This allows researchers to selectively target these kinases and study their function in various biological processes. However, 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one can also have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one and its biological properties. One area of interest is the development of more potent and selective inhibitors of CDKs. Another area of interest is the use of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in combination with other drugs for the treatment of cancer. Additionally, the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one's effects on other biological processes such as neurodegeneration and inflammation is an area of active research.
Synthesemethoden
The synthesis of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one involves the reaction of 2,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been used extensively in scientific research due to its ability to inhibit protein kinases. It has been found to be particularly effective in inhibiting the activity of cyclin-dependent kinases (CDKs). This property has led to its use in the study of the cell cycle and cancer biology.
Eigenschaften
IUPAC Name |
6-anilino-4-(2,4-dimethylanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-8-9-14(12(2)10-11)19-16-20-15(21-17(23)22-16)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZVYYVWJUMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2-amino-2-oxoethyl)thio]-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5985721.png)

![2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5985724.png)
![ethyl 5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5985726.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5985737.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)



![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)